2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol
Overview
Description
The compound “2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol” is an organic molecule that contains a fluorobenzyl group and a nitro group attached to a propanediol backbone. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzyl and nitro groups could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions of “this compound” would be influenced by its functional groups. The fluorobenzyl group could undergo reactions typical of aromatic compounds, while the nitro group could participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could affect its polarity, solubility, and reactivity .Scientific Research Applications
1. Synthesis of Tryptophan Precursor
2-(2-Nitrophenyl)-1,3-propanediol, a related compound, has been utilized in the synthesis of tryptophan precursors and useful indole derivatives (Tanaka, Yasuo, & Torii, 1989).
2. Applications in Various Industries
Research on 2-bromo-2-nitro-1,3-propanediol, a compound with structural similarities, demonstrates its application in cosmetics, water treatment, the oil industry, public spaces, and pharmaceuticals (Wenlong, 2010).
3. Preparation of Optically Active Serinol Derivatives
Mono-O-acylation of related compounds like (R)-2-(α-methylbenzyl)amino-1,3-propanediol has been shown to yield optically active serinol derivatives, useful in the synthesis of oxazolidinones, aziridines, and other serinol derivatives (Sugiyama, Inoue, & Ishii, 2003).
4. Antimicrobial Properties in Cutting Fluids
1,3-Propanediol compounds, including similar nitro derivatives, exhibit antimicrobial properties in cutting fluids, with some being highly active (Bennett, Gannon, & Bennett, 1983).
5. Synthesis of Various Alkylated and Acylated Derivatives
Studies on the interaction of nitrophenyl-containing 1,2-amino alcohols, including similar compounds, with carbon disulfide and alkyl halides show their potential in synthesizing various alkylated and acylated derivatives (Tursynova, 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4-fluorobenzyl)piperidine, have been shown to target beta-secretase 1 in humans . This enzyme plays a crucial role in the production of beta-amyloid peptide, a key player in the development of Alzheimer’s disease .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a mechanism involving the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
A study on similar compounds suggests that they can alter selectivities in yeast by competing between alternative pathways of aldehyde clearance .
Result of Action
Based on the potential target of action, it can be hypothesized that this compound may influence the production of beta-amyloid peptide, thereby potentially affecting the progression of alzheimer’s disease .
Safety and Hazards
Future Directions
The future directions for research on “2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol” could include further studies to fully characterize its properties and potential applications. This could involve more detailed studies of its synthesis, reactivity, and mechanism of action, as well as exploration of its potential uses in various fields .
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-2-nitropropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4/c11-9-3-1-8(2-4-9)5-10(6-13,7-14)12(15)16/h1-4,13-14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEGRTSDJHPPLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)(CO)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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